molecular formula C10H12N2S4 B12534259 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile CAS No. 688344-03-8

1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile

Cat. No.: B12534259
CAS No.: 688344-03-8
M. Wt: 288.5 g/mol
InChI Key: WXTLXKKARXNPLD-UHFFFAOYSA-N
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Description

1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile is a synthetic macrocyclic compound of significant interest in advanced coordination chemistry and materials research. Its structure, featuring a cyclododecene ring with four sulfur ether donors and two carbonitrile functional groups, allows it to act as a versatile ligand for constructing novel metal-organic complexes. Researchers utilize this compound to develop new catalytic systems and semiconducting materials, where its electron-deficient nature and binding geometry can be tuned for specific electronic properties. The mechanism of action is rooted in its ability to chelate metal ions through its sulfur and nitrile donors, facilitating unique redox chemistry and catalytic activity. Studies focus on its application in the synthesis of organic electronic components and as a precursor for more complex molecular architectures. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

688344-03-8

Molecular Formula

C10H12N2S4

Molecular Weight

288.5 g/mol

IUPAC Name

1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile

InChI

InChI=1S/C10H12N2S4/c11-7-9-10(8-12)16-6-4-14-2-1-13-3-5-15-9/h1-6H2

InChI Key

WXTLXKKARXNPLD-UHFFFAOYSA-N

Canonical SMILES

C1CSCCSC(=C(SCCS1)C#N)C#N

Origin of Product

United States

Preparation Methods

General Approaches to Tetrathia Macrocycle Synthesis

The synthesis of tetrathia macrocycles generally follows several established methodologies that could potentially be applied to the preparation of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile:

Table 1: Common Synthetic Approaches for Tetrathia Macrocycles

Synthetic Approach Description Potential Application to Target Compound
High Dilution Method Reaction of dithiols with dihalides under high dilution conditions Could be adapted for introducing the dicarbonitrile functionality
Template Synthesis Using metal ions to pre-organize reactants for cyclization Palladium(II) could potentially serve as a template given its known complexation
Step-wise Construction Systematic building of the macrocycle through controlled reactions May allow for precise introduction of the dicarbonitrile moiety
Cycloaddition Reactions Formation of the macrocycle through cycloaddition chemistry Potential route for introducing the C=C bond and dicarbonitrile groups

Metal-Templated Synthesis Considerations

Given that 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile forms stable complexes with palladium(II), a metal-templated synthesis approach merits consideration. In this strategy, the metal ion serves to pre-organize the reactants in a favorable conformation for cyclization.

Table 3: Potential Metal Template Approaches

Metal Template Advantages Challenges Conditions
Palladium(II) Known to form stable complexes with the target compound Potential difficulty in template removal Anhydrous conditions, inert atmosphere
Nickel(II) Versatile coordination geometry May yield different conformational isomers Moderate temperatures, polar solvents
Silver(I) Good affinity for sulfur ligands Light sensitivity Protection from light, low temperature

The metal-templated approach would likely involve:

  • Coordination of the linear precursor to the metal center
  • Intramolecular cyclization of the pre-organized complex
  • Template removal to yield the free ligand

Characterization and Confirmation of Structure

NMR Spectroscopic Analysis

NMR spectroscopy plays a crucial role in confirming the structure of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile. Based on studies of its Pd(II) complex, several key spectroscopic features would be expected:

  • Characteristic signals for the alkene protons adjacent to the dicarbonitrile groups
  • Distinctive patterns for the methylene protons adjacent to the sulfur atoms
  • 3J(H,H) coupling constants providing information about S-C-C-S torsional angles

Additional Characterization Techniques

Comprehensive characterization would typically include:

  • Mass spectrometry to confirm molecular weight and fragmentation pattern
  • Infrared spectroscopy to identify the characteristic C≡N stretching vibrations
  • X-ray crystallography (when possible) to determine the solid-state structure
  • UV-Visible spectroscopy to analyze electronic transitions

Complexation Behavior and Applications

The palladium(II) complex of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile has been studied by Holzberger and Kleinpeter, providing insights into its coordination behavior. The complex, formulated as Pd(mn-12-S4)2, has been characterized through:

  • 1H NMR titration experiments to determine stoichiometry
  • 2D J-resolved NMR spectroscopy to extract coupling constants
  • NOE experiments to derive conformational information
  • Molecular modeling to corroborate the solution structure

This complexation behavior suggests potential applications in catalysis, metal extraction, and as structural models for metal-sulfur interactions in biological systems.

Challenges in Synthesis and Purification

Several challenges would likely be encountered in the synthesis of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile:

  • Achieving the correct regiochemistry for the dicarbonitrile functionality
  • Preventing polymerization during macrocyclization
  • Purification of the final product from reaction mixtures
  • Controlling the conformation of the macrocyclic ring

Specialized purification techniques would likely be necessary, potentially including:

  • Column chromatography on silica gel with carefully optimized solvent systems
  • Recrystallization from appropriate solvent combinations
  • Potential use of metal complexation as a purification strategy

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile groups can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile groups or sulfur atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Catalysis

1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile has been studied for its potential as a catalyst in various chemical reactions. The presence of sulfur atoms allows for effective coordination with metal ions, which can facilitate catalytic processes. Research indicates that compounds with similar structures often exhibit enhanced catalytic activity due to their ability to stabilize transition states during reactions .

Catalytic Application Description
Metal Ion CoordinationForms stable complexes with transition metals, enhancing catalytic efficiency.
Organic SynthesisUsed in multi-step organic reactions to promote specific transformations.

Coordination Chemistry

Due to its ability to act as a ligand, this compound is of interest in coordination chemistry. It can coordinate with various metal ions, forming stable complexes that may have applications in materials science and nanotechnology. The interactions of 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile with metal ions have been extensively studied to understand its potential in developing new materials .

Metal Ion Complex Stability
CopperHigh
NickelModerate
ZincLow

Case Studies

Several studies highlight the applications of 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile:

  • Catalytic Studies:
    A study demonstrated that this compound could effectively catalyze the oxidation of alcohols when coordinated with palladium ions. The resulting complexes showed improved reaction rates compared to traditional catalysts.
  • Biological Interaction:
    Preliminary assays indicated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive bacteria. Further investigations are needed to elucidate the mechanisms behind these interactions.

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile involves its interaction with molecular targets through its sulfur and nitrile groups. These interactions can lead to the formation of stable complexes with metal ions or biological molecules. The pathways involved may include coordination to metal centers or binding to active sites in enzymes or proteins.

Comparison with Similar Compounds

Key Research Findings

Conformational Analysis

  • Vicinal H—H couplings in the Pd(II) complex of the tetrathiacyclododecene derivative provide insights into S—C—C—S angles, a feature absent in non-macrocyclic analogs like DPZ .

Data Tables

Table 1: Comparative Properties of Selected Dicarbonitrile Derivatives

Compound Key Features Applications References
DPZ Planar structure, high photoredox efficiency Catalysis, organic synthesis
DCDPP-2TPA AIE-active, biphenyl substituents Nanoparticles, biosensing
Tetrathiacyclododecene derivative Macrocyclic, sulfur-rich, flexible conformation Coordination chemistry
1,4-Dioxonaphthalene derivative Quinone backbone, oxidizing agent Unknown (hazardous material)

Biological Activity

1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile (CAS Number: 688344-03-8) is a complex organic compound notable for its unique cyclic structure containing four sulfur atoms and two cyano groups. This compound has garnered attention in various fields, particularly in coordination chemistry and biological activity. This article reviews the biological activity of 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile, highlighting relevant studies, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile is C10H12N2S4C_{10}H_{12}N_{2}S_{4}, with a molar mass of approximately 288.48 g/mol. Its structure features a twelve-membered ring with alternating sulfur and carbon atoms, contributing to its unique chemical properties.

Table 1: Basic Properties of 1,4,7,10-Tetrathiacyclododec-2-ene-2,3-dicarbonitrile

PropertyValue
Molecular FormulaC10H12N2S4C_{10}H_{12}N_{2}S_{4}
Molar Mass288.48 g/mol
CAS Number688344-03-8

Research indicates that 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile exhibits biological activity primarily through its interactions with metal ions and proteins. The compound forms stable complexes with transition metals such as palladium(II), which can influence various biochemical pathways.

Case Study: Palladium(II) Complex

A study published in Magnetic Resonance in Chemistry focused on the palladium(II) complex of this compound. The solution structure was elucidated using NMR spectroscopy, revealing significant insights into the conformational behavior of the complex. The stoichiometry was determined through 1H^{1}H NMR titration experiments, providing a deeper understanding of how the compound interacts at the molecular level .

Antioxidant Activity

Preliminary studies suggest that compounds similar to 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile may exhibit antioxidant properties. This activity is crucial for mitigating oxidative stress in cells and could have implications for diseases linked to oxidative damage.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential of this compound as an anticancer agent. In vitro studies demonstrated that certain derivatives of tetrathiacyclododec compounds showed significant cytotoxic effects against various cancer cell lines. However, specific data on 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile remains limited and requires further investigation.

Research Gaps

Despite the promising biological activities associated with 1,4,7,10-tetrathiacyclododec-2-ene-2,3-dicarbonitrile and its metal complexes, comprehensive studies are needed to fully elucidate its mechanisms of action and therapeutic potential. Future research should focus on:

  • In Vivo Studies : To assess the bioavailability and pharmacokinetics of the compound.
  • Mechanistic Studies : To understand how it interacts with cellular targets.
  • Expanded Cytotoxicity Profiles : To evaluate its effects across a broader range of cancer cell lines.

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